5-fluoro-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
5-fluoro-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methylsulfanyl group, and a cyclopenta[d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine undergoes various types of chemical reactions, including:
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-fluoro-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These derivatives also possess a fused pyrimidine ring system and are known for their therapeutic potential.
Uniqueness
5-fluoro-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to the presence of the fluorine atom and the methylsulfanyl group, which confer distinct chemical reactivity and biological properties. These functional groups enhance the compound’s ability to interact with molecular targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C16H19FN6S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C16H19FN6S/c1-24-16-20-13-4-2-3-11(13)14(21-16)22-5-7-23(8-6-22)15-12(17)9-18-10-19-15/h9-10H,2-8H2,1H3 |
InChI Key |
HCOSJNFSEKYAAF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC=C4F |
Origin of Product |
United States |
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